Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2’,4-bithiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2’,4-bithiophene-3-carboxylate involves several steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, followed by the addition of the appropriate reagents to form the desired thiophene derivative . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2’,4-bithiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol derivatives.
Scientific Research Applications
Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2’,4-bithiophene-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2’,4-bithiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2’,4-bithiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical syntheses.
The uniqueness of Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2’,4-bithiophene-3-carboxylate lies in its specific substitution pattern and the presence of the 4-fluoroanilino group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H15FN2O3S2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorophenyl)carbamoylamino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H15FN2O3S2/c1-2-24-17(22)15-13(14-4-3-9-25-14)10-26-16(15)21-18(23)20-12-7-5-11(19)6-8-12/h3-10H,2H2,1H3,(H2,20,21,23) |
InChI Key |
SEPCFTXLLBXFFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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